molecular formula C10H8N2O4 B2957601 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid CAS No. 131570-34-8

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid

Cat. No.: B2957601
CAS No.: 131570-34-8
M. Wt: 220.184
InChI Key: VSMUINIVQILHPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyridine core with two ketone groups at positions 5 and 7 and a propanoic acid side chain at position 5. Its molecular formula is C₁₀H₈N₂O₄, with a molecular weight of 220.19 g/mol and CAS number 131570-34-8 .

Properties

IUPAC Name

3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-7(14)3-5-12-9(15)6-2-1-4-11-8(6)10(12)16/h1-2,4H,3,5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMUINIVQILHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCC(=O)O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article delves into the compound's structure, synthesis, and its various biological effects as reported in scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C10H8N2O4C_{10}H_{8}N_{2}O_{4}, with a molecular weight of approximately 220.18 g/mol. The compound features a pyrrolo[3,4-b]pyridine core, which is known for its role in various biological activities.

Antitumor Activity

Research has indicated that compounds related to pyrrolo[3,4-b]pyridine exhibit notable antitumor properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cells by targeting specific pathways involved in tumor growth. In particular, the compound has been noted for its ability to induce apoptosis in cancer cell lines through mechanisms involving folate receptor-mediated uptake and subsequent metabolic inhibition .

The primary mechanism identified involves the inhibition of key enzymes in nucleotide biosynthesis pathways. Specifically, studies have demonstrated that certain derivatives act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR transformylase (AICARFTase), leading to depletion of ATP pools in cancer cells . This action not only halts cell proliferation but also triggers apoptotic pathways.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study examining the effects on KB human tumor cells, it was found that the compound significantly inhibited cell growth at concentrations as low as 100 nM. The growth inhibition was reversible with excess folic acid, confirming the involvement of folate receptors in the uptake mechanism .
    • Another study highlighted that compounds with similar structures were effective against various cancer cell lines, showcasing IC50 values indicating potent activity .
  • In Vivo Studies :
    • Animal models have been employed to assess the therapeutic potential of these compounds. Results indicated a marked reduction in tumor size when treated with pyrrolo[3,4-b]pyridine derivatives compared to controls .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntitumorInhibition of cell proliferation
Apoptosis InductionTriggering apoptotic pathways
Enzyme InhibitionDual inhibition of GARFTase and AICARFTase

Comparison with Similar Compounds

Key Characteristics :

  • Structural Motif : The fused pyrrolopyridine system confers rigidity and electronic diversity, making it a valuable scaffold in medicinal chemistry and organic synthesis .
  • Applications : Used as an intermediate in synthesizing substituted imines and sulfonate derivatives, highlighting its role in constructing complex molecules .
  • Availability : Listed as discontinued by CymitQuimica, though academic pricing inquiries are suggested .

Comparison with Structurally Similar Compounds

Structural and Molecular Data

The compound is compared to analogs with variations in ring fusion, substituent position, and functional groups. Key differences are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Position Ring Fusion Functional Group Source Catalog ID
3-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid (Target) C₁₀H₈N₂O₄ 220.19 131570-34-8 5,7-dioxo [3,4-b] Carboxylic acid 065280
3-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid C₁₀H₈N₂O₄ 220.19 681837-30-9 1,3-dioxo [3,4-c] Carboxylic acid 065279
(2S)-2-(1,3-Dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid C₁₀H₈N₂O₄ 220.19 1212191-11-1 1,3-dioxo [3,4-c] Carboxylic acid (S) 065278
2-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)acetic acid C₉H₆N₂O₄* 206.16* Not listed 5,7-dioxo [3,4-b] Carboxylic acid
3-(5,7-Dioxo-5,7-dihydro-pyrrolo[3,4-b]pyridin-6-yl)-N-(1H-triazol-3-yl)propanamide C₁₂H₁₀N₄O₃* 280.23* 1435982-73-2 5,7-dioxo [3,4-b] Amide

*Estimated based on structural analysis due to incomplete data in references.

Key Differences and Implications

Ring Fusion and Substituent Position: The target compound’s [3,4-b] fusion contrasts with the [3,4-c] isomers (065279 and 065278), altering electronic distribution and steric accessibility. This affects reactivity in substitution reactions and binding interactions .

Functional Group Variations: Carboxylic Acid vs. This modification could enhance bioavailability in drug design . Chain Length: The acetic acid analog (shorter chain) reduces molecular weight by ~14 g/mol, likely decreasing hydrophobicity and altering pharmacokinetics .

Stereochemistry :

  • The (2S)-configured compound (065278) introduces chirality, which may lead to enantioselective interactions in biological systems or asymmetric synthesis .

Pharmacological Potential

  • While the target compound itself lacks direct pharmacological data, structurally related pyrrolopyridine derivatives (e.g., muscarinic M4 receptor modulators) highlight the scaffold’s relevance in drug discovery .
  • The amide derivative () could serve as a prodrug, leveraging metabolic conversion to the active carboxylic acid form .

Notes on Availability and Alternatives

  • Alternatives : L-Proline and caffeic acid are recommended for academic studies requiring carboxylic acid functionality, though they lack the pyrrolopyridine core .

Q & A

Basic: What are the recommended safety protocols for handling 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)propanoic acid in laboratory settings?

Answer:
This compound shares structural similarities with other pyrrolopyridine derivatives, which are known to cause skin, eye, and respiratory irritation. Key safety measures include:

  • Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.
  • Engineering Controls: Use fume hoods to minimize inhalation risks .
  • Emergency Protocols: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for persistent symptoms.
  • Storage: Keep in tightly sealed, light-resistant containers at room temperature .

Basic: What spectroscopic and chromatographic methods are suitable for characterizing this compound?

Answer:
Structural validation requires a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C12H9N2O4).
  • Nuclear Magnetic Resonance (NMR): Analyze proton environments (e.g., pyrrolopyridine ring protons at δ 6.5–8.5 ppm).
  • HPLC-PDA: Assess purity (>98%) using reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) .
    Reference Data:
MethodParametersApplication
HRMSESI+, m/z 263.0564 [M+H]<sup>+</sup>Molecular formula validation
<sup>1</sup>H NMRDMSO-d6, 500 MHzStructural elucidation

Advanced: How can computational modeling predict the interaction of this compound with biological targets?

Answer:
Molecular docking and dynamics simulations are critical:

  • Target Selection: Prioritize proteins with conserved binding pockets (e.g., Hsp90-like proteins, as seen in fungal studies ).
  • Ligand Preparation: Optimize 3D conformation using software like Schrödinger Maestro.
  • Docking Validation: Cross-reference with X-ray crystallography data (e.g., PDB ID: 4JH0) to validate binding poses .
    Example Workflow:

Protein Preparation: Retrieve Hsp90 coordinates (PDB: 6XYZ).

Grid Generation: Focus on the ATP-binding domain.

Simulation: Run 100 ns MD simulations to assess stability of the ligand-protein complex.

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays: Use validated protocols (e.g., MIC testing for antimicrobial activity with C. albicans ).
  • Structural Comparison: Differentiate from analogs like moxifloxacin derivatives (e.g., substituents at position 7 impact quinoline binding ).
  • Meta-Analysis: Aggregate data from multiple studies (e.g., IC50 variations in enzyme inhibition due to solvent polarity ).

Table: Reported Biological Activities

StudyTargetActivity (IC50)Key Structural Feature
Klei et al.DPP-IV enzyme0.8 µM2-Methyl substitution
Marcyk et al.Fungal Hsp901.2 µMResorcylate moiety

Basic: What synthetic routes are documented for pyrrolo[3,4-b]pyridine derivatives?

Answer:
Common strategies include:

  • Multicomponent Reactions: Condensation of amines, diketones, and propanoic acid derivatives under microwave irradiation (70–100°C, 2–4 hrs) .
  • Post-Functionalization: Introduce substituents via Suzuki coupling (e.g., boronate intermediates ).
    Critical Step: Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the propanoic acid derivative .

Advanced: What crystallographic techniques resolve the 3D structure of this compound in protein complexes?

Answer:
X-ray diffraction (1.92 Å resolution) is used to determine ligand-protein interactions:

  • Crystal Soaking: Co-crystallize the compound with Hsp90-like proteins .
  • Electron Density Maps: Identify hydrogen bonds between the dioxo-pyrrolopyridine moiety and conserved residues (e.g., Asp93 in Hsp90).
  • Validation: Compare with NMR-derived restraints for accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.